
1-(Bromomethyl)-1-(butan-2-yl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-(butan-2-yl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and a butan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-1-(butan-2-yl)cyclobutane can be synthesized through several methods. One common approach involves the bromination of 1-(methyl)-1-(butan-2-yl)cyclobutane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(butan-2-yl)cyclobutane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide in ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Scientific Research Applications
1-(Bromomethyl)-1-(butan-2-yl)cyclobutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(butan-2-yl)cyclobutane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a proton and a bromine atom, resulting in the formation of a double bond. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.
Comparison with Similar Compounds
1-(Bromomethyl)-1-(butan-2-yl)cyclobutane can be compared with other brominated cyclobutanes and substituted cyclobutanes:
1-(Bromomethyl)cyclobutane: Lacks the butan-2-yl group, resulting in different reactivity and applications.
1-(Bromomethyl)-1-(methyl)cyclobutane: Contains a methyl group instead of a butan-2-yl group, affecting its steric and electronic properties.
1-(Chloromethyl)-1-(butan-2-yl)cyclobutane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity in substitution and elimination reactions.
Properties
Molecular Formula |
C9H17Br |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
1-(bromomethyl)-1-butan-2-ylcyclobutane |
InChI |
InChI=1S/C9H17Br/c1-3-8(2)9(7-10)5-4-6-9/h8H,3-7H2,1-2H3 |
InChI Key |
AHYQCULEWIFJPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(CCC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


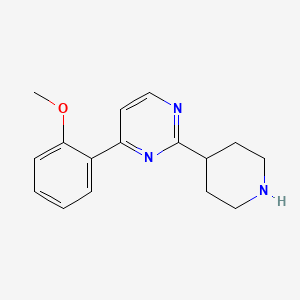
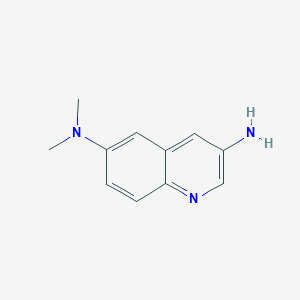
![2-[(E)-2-Bromovinyl]thiophene](/img/structure/B13180797.png)
![1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13180803.png)
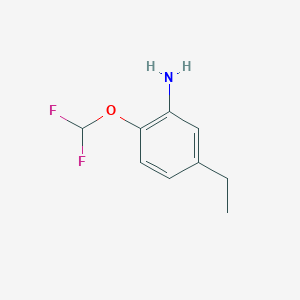
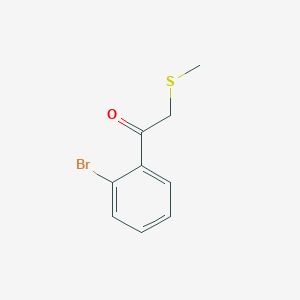
![2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13180822.png)
![(5R,6R)-6-[(1-Methyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol](/img/structure/B13180831.png)
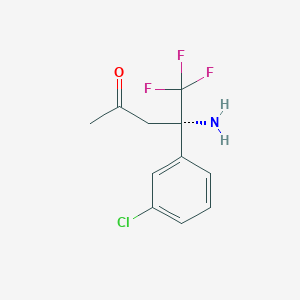

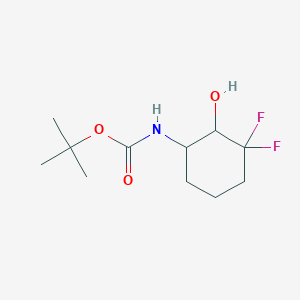
![Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate](/img/structure/B13180845.png)


